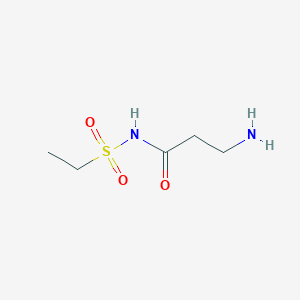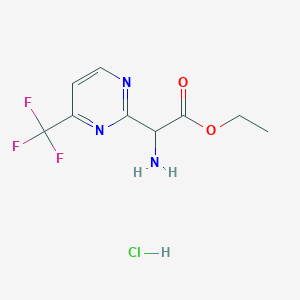![molecular formula C9H24NdO6 B15091204 Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-](/img/structure/B15091204.png)
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- is a coordination compound of neodymium, a rare-earth element. This compound is characterized by the presence of three 2-(methoxy-kappaO)ethanolato ligands coordinated to a central neodymium ion. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- typically involves the reaction of neodymium chloride (NdCl3) with 2-methoxyethanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
NdCl3+3HOCH2CH2OCH3→Nd(OCH2CH2OCH3)3+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state neodymium compounds.
Reduction: It can be reduced to form lower oxidation state neodymium compounds.
Substitution: The methoxyethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are carried out using various ligands like phosphines and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield neodymium oxides, while substitution reactions can produce a variety of neodymium complexes with different ligands.
Scientific Research Applications
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and ring-opening reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- exerts its effects involves coordination chemistry. The neodymium ion forms stable complexes with various ligands, which can alter the electronic and steric properties of the compound. This, in turn, affects its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the neodymium ion.
Comparison with Similar Compounds
Similar Compounds
Neodymium tris(amidinate) complex: This compound has similar coordination properties but uses amidinate ligands instead of methoxyethanolato ligands.
Neodymium tris(acetylacetonate) complex: Another similar compound where acetylacetonate ligands are coordinated to the neodymium ion.
Uniqueness
Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]- is unique due to the presence of methoxyethanolato ligands, which provide specific electronic and steric properties. These properties make it particularly useful in certain catalytic and industrial applications where other neodymium complexes may not be as effective.
Properties
Molecular Formula |
C9H24NdO6 |
|---|---|
Molecular Weight |
372.53 g/mol |
IUPAC Name |
2-methoxyethanol;neodymium |
InChI |
InChI=1S/3C3H8O2.Nd/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |
InChI Key |
SIQZGWMOILWGSE-UHFFFAOYSA-N |
Canonical SMILES |
COCCO.COCCO.COCCO.[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


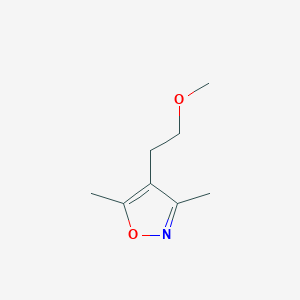
![4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid](/img/structure/B15091132.png)
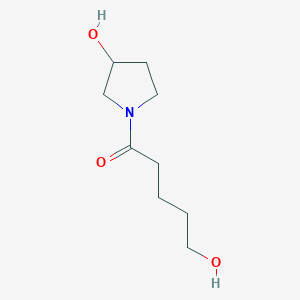
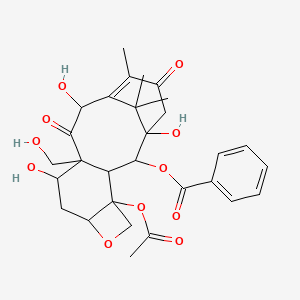
![L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4R)-](/img/structure/B15091142.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine](/img/structure/B15091151.png)
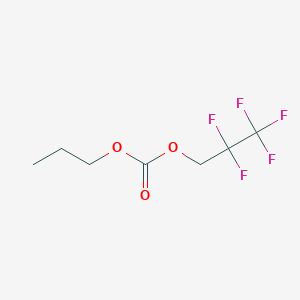
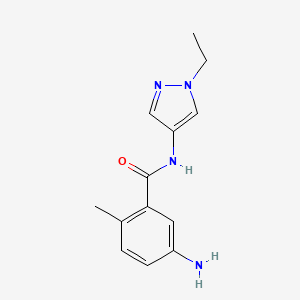

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15091180.png)
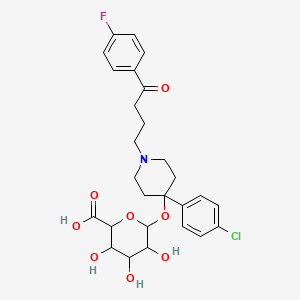
![[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15091194.png)
